

Marine Cyanobacteria: A Promising Source of the Novel Antiviral Compound Jobosic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jobosic acid*

Cat. No.: B15580925

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of **Jobosic acid**, a novel saturated fatty acid identified from marine cyanobacteria. This document is intended for researchers, scientists, and drug development professionals interested in natural product discovery, virology, and the development of new therapeutic agents. **Jobosic acid** has demonstrated notable inhibitory activity against key targets of the SARS-CoV-2 virus, marking it as a compound of significant interest for further investigation.

Introduction to Jobosic Acid

Jobosic acid, chemically identified as 2,5-dimethyltetradecanoic acid, is a recently discovered natural product. Its isolation was the result of a targeted screening of a marine algae and cyanobacteria extract library aimed at identifying novel inhibitors of SARS-CoV-2.^{[1][2][3]} This discovery highlights the vast, yet underexplored, potential of marine microorganisms as a source of unique and bioactive secondary metabolites. Marine cyanobacteria, in particular, are known producers of a wide array of structurally diverse compounds with potent biological activities.

Quantitative Data on Biological Activity

Jobosic acid has shown selective inhibitory activity against two critical targets in the SARS-CoV-2 lifecycle: the main protease (Mpro) and the interaction between the spike protein's

receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[\[2\]](#) The inhibitory concentrations are summarized in the table below.

Target	Metric	Value
SARS-CoV-2 Main Protease (Mpro)	IC50	7.5 µg/mL (29 µM)
Spike-RBD/ACE-2 Interaction	IC50	3.0 µg/mL (11 µM)

Table 1: In vitro inhibitory activity of **Jobosic acid** against SARS-CoV-2 targets.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the isolation and characterization of **Jobosic acid** from marine cyanobacteria.

Collection and Preparation of Cyanobacterial Biomass

A marine algae and cyanobacteria extract library was utilized as the source material.[\[2\]](#) While the specific cyanobacterial species that produces **Jobosic acid** has not been definitively identified, the compound was isolated from an extract labeled SAJ44. The general procedure for sample preparation involved the organic extraction of the cyanobacterial biomass.

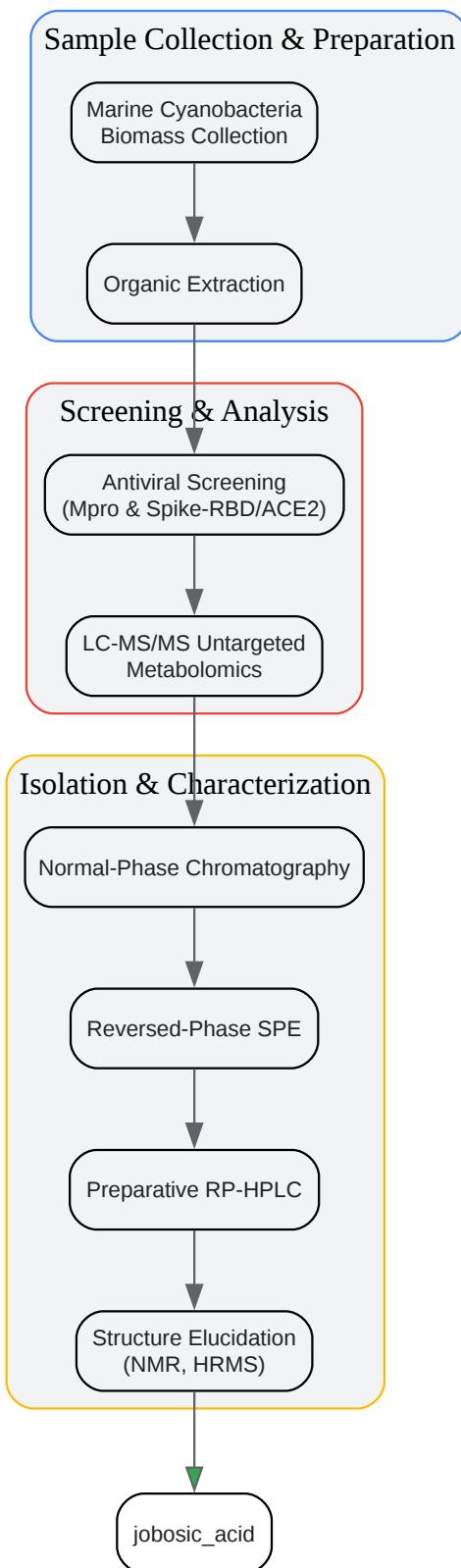
Organic Extraction of Marine Cyanobacterial Biomass

The cyanobacterial biomass was subjected to an organic extraction process to isolate secondary metabolites. A common method for this involves the use of a solvent system, typically a mixture of organic solvents, to lyse the cells and dissolve the compounds of interest.

Metabolomic Analysis and Targeted Isolation

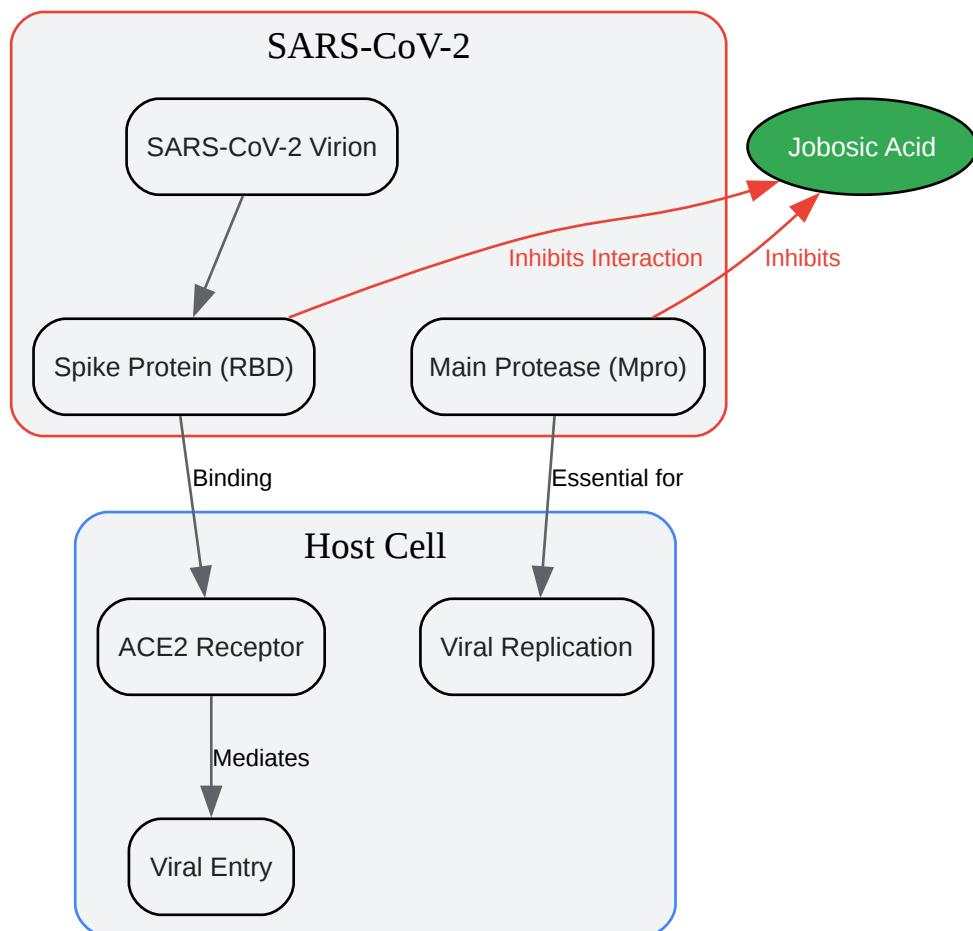
An untargeted metabolomic analysis of 16 cyanobacterial extracts with potential antiviral bioactivity was performed using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[\[2\]](#) This analysis allowed for the identification of unique molecular features that correlated with the observed biological activity. Based on this analysis, the extract SAJ44 was prioritized for the targeted isolation of **Jobosic acid**.

The isolation procedure involved a multi-step chromatographic process:


- Fractionation and Sub-fractionation: The crude extract of SAJ44 was first fractionated using normal-phase chromatography.
- Solid-Phase Extraction (SPE): The resulting fractions were further purified using reversed-phase solid-phase extraction.
- Preparative HPLC: The final isolation of **Jobosic acid** was achieved using preparatory reversed-phase High-Performance Liquid Chromatography (HPLC).[\[2\]](#)

Structure Elucidation

The chemical structure of **Jobosic acid** was determined using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula was established by HRMS, and the precise arrangement of atoms and stereochemistry was elucidated through various 1D and 2D NMR experiments.


Visualizations

The following diagrams illustrate the experimental workflow for the discovery of **Jobosic acid** and its proposed mechanism of action against SARS-CoV-2.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the discovery and isolation of **Jobosic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolomic analysis and antiviral screening of a marine algae library yields jobosic acid (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield Jobosic Acid (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Marine Cyanobacteria: A Promising Source of the Novel Antiviral Compound Jobosic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580925#marine-cyanobacteria-as-a-source-of-jobosic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com